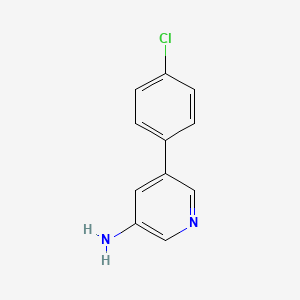

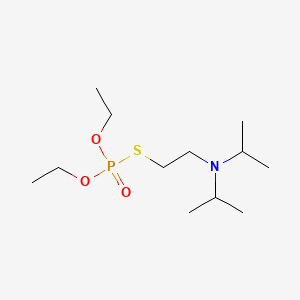

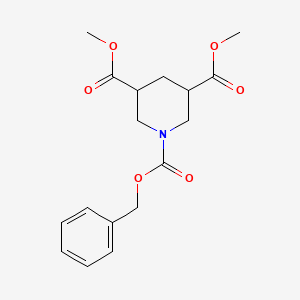

![molecular formula C13H8FNO B594915 2-氟-4'-羟基-[1,1'-联苯]-3-碳腈 CAS No. 1261951-45-4](/img/structure/B594915.png)

2-氟-4'-羟基-[1,1'-联苯]-3-碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-fluoro-[1,1’-biphenyl]-4-yl-propanoic acid, which is structurally similar to the compound , has been achieved in subsequent steps . In one study, 28 acyl hydrazones of flurbiprofen were synthesized in good to excellent yield by reacting different aromatic aldehydes with the commercially available drug flurbiprofen .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, the structure of Flurbiprofen, a similar compound, has been analyzed using 1H-NMR and HREI-MS .Chemical Reactions Analysis

Biphenyl compounds, such as the one , undergo similar reactions to benzene as they both undergo electrophilic substitution reaction . In a study, 28 new substituted acyl hydrazones were synthesized by the condensation of aromatic aldehydes and the commercially available 2-(2-fluoro-[1,1’-biphenyl]-4-yl) propanoic acid in good to excellent yields .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various techniques. For instance, the molecular weight of Flurbiprofen, a similar compound, is 244.26 g/mol .科学研究应用

Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . They are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .

1. Synthetic Organic Chemistry Biphenyls are neutral molecules without a functional group, so functionalization is required for them to react . Biphenyls consist of two benzene rings linked at the [1,1’] position . The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction .

2. Medicinal Chemistry A large number of biphenyl derivatives are patented and broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic, and antimalaria drugs .

3. Agriculture Biphenyl derivatives are used in the production of various agricultural products . They can be used as pesticides, herbicides, and fungicides .

4. Organic Light-Emitting Diodes (OLEDs) Biphenyl derivatives are used in the production of fluorescent layers in organic light-emitting diodes (OLEDs) . They are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities .

5. Liquid Crystals Biphenyl derivatives are used as building blocks for basic liquid crystals . They have a wide range of applications in display technologies .

6. Anion Receptors for Polymer Electrolytes 2-Fluorophenylboronic acid, which is similar to “2-Fluoro-4’-hydroxy-[1,1’-biphenyl]-3-carbonitrile”, has been used in the preparation of phenylboronic catechol esters as promising anion receptors for polymer electrolytes .

7. Synthetic Methodologies Biphenyl derivatives can be synthesized through several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions . For example, 2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl was produced via Suzuki–Miyaura cross coupling between 2-iodo 4-nitro fluorobenzene and boronic acid in the presence of a palladium catalyst .

8. Biological and Medicinal Applications Biphenyl structures play a crucial role in active pharmaceutical ingredients (APIs) . For instance, several biphenyl derivatives are patented and broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .

未来方向

The future directions for the research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. The compound could also be studied for its potential use in the treatment of various conditions, given the medicinal properties of similar compounds .

属性

IUPAC Name |

2-fluoro-3-(4-hydroxyphenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO/c14-13-10(8-15)2-1-3-12(13)9-4-6-11(16)7-5-9/h1-7,16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXWPWIUOVCEIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C2=CC=C(C=C2)O)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00683478 |

Source

|

| Record name | 2-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00683478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile | |

CAS RN |

1261951-45-4 |

Source

|

| Record name | 2-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00683478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

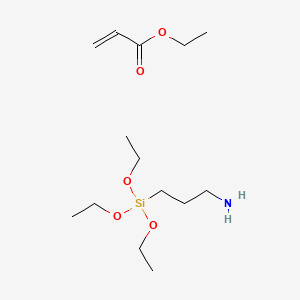

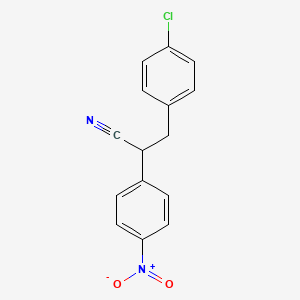

![3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B594834.png)

![Cyclopropene, 3-methyl-3-[(2-methylcyclopropyl)ethynyl]- (9CI)](/img/no-structure.png)